molecular formula C14H14FNO3 B2859417 2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1788559-35-2

2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2859417
CAS No.: 1788559-35-2
M. Wt: 263.268
InChI Key: ZCGDQRPHGAXDKY-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound that features a benzamide core substituted with a fluoro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoyl chloride and 2-(furan-2-yl)-2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted benzamides.

Scientific Research Applications

2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The fluoro group and furan ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
  • 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Uniqueness

2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-18-13(12-7-4-8-19-12)9-16-14(17)10-5-2-3-6-11(10)15/h2-8,13H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGDQRPHGAXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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